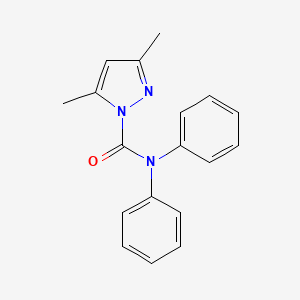
3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
Übersicht
Beschreibung
“3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a white solid that dissolves well in polar organic solvents .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole . The synthesis of 3,5-diphenyl-1H-pyrazole involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives vary. For example, 3,5-dimethylpyrazole is a white solid with a density of 1.027 g/cm3 . It has a melting point of 107.5 °C and a boiling point of 218 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis of Pyrazole Derivatives : Research has focused on synthesizing various pyrazole derivatives, including those structurally related to 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide, to explore their antimicrobial activities and potential as bioactive compounds. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives was investigated for their antimicrobial activities, showcasing the compound's relevance in the development of new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).
Crystal Structure Analysis : Studies have also been conducted to determine the crystal and molecular structure of pyrazole derivatives, providing insights into their chemical behavior and interactions. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated, highlighting the importance of structural analysis in understanding the properties of these compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Biological Activities and Applications
Antimicrobial Activities : The antimicrobial potential of pyrazole derivatives has been a significant area of research. Compounds synthesized from pyrazole structures have shown promising antibacterial activity against various bacterial strains, suggesting their potential as novel antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Cytotoxic Activities : Research has also been directed towards evaluating the cytotoxic activities of pyrazole derivatives against different cancer cell lines. These studies aim to develop new anticancer agents based on the pyrazole scaffold, with some compounds showing potent cytotoxic properties in preliminary assays (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Chemical Reactions and Mechanisms
- Electrochemically Catalyzed Reactions : Investigations into the electrochemical behavior of pyrazole derivatives have led to the discovery of new synthetic pathways and reaction mechanisms. For example, the electrochemically catalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles have been explored, demonstrating the versatility of pyrazole compounds in synthetic organic chemistry (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions of research on pyrazole derivatives could involve further exploration of their synthesis, properties, and potential applications. For example, new amide derivatives of 3,5-di- and 1,3,5-trimethylpyrazoles show significant antinociceptive activity, suggesting potential for development as analgesics .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-13-15(2)21(19-14)18(22)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKTBNFYOYGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321716 | |
| Record name | 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93873-05-3 | |
| Record name | 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
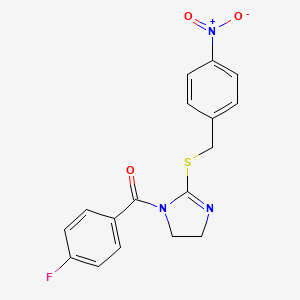
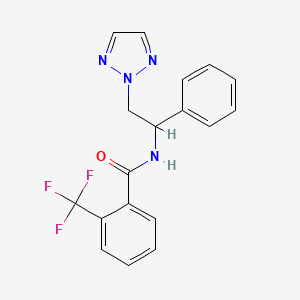
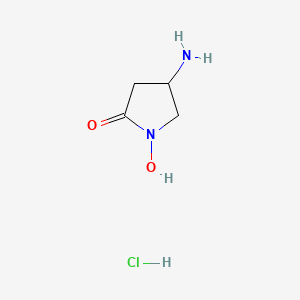
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)
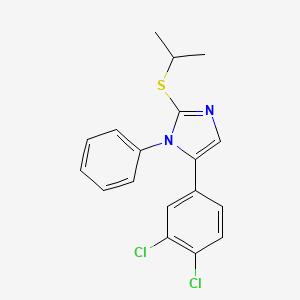
![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)
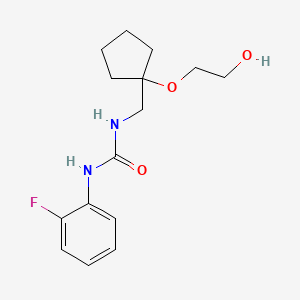
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

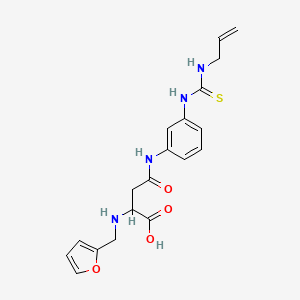
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)
